Cyclosulfamuron

説明

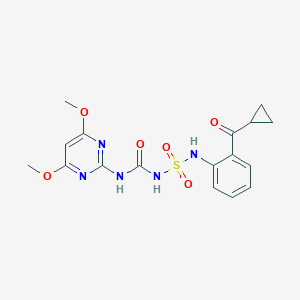

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S/c1-27-13-9-14(28-2)19-16(18-13)20-17(24)22-29(25,26)21-12-6-4-3-5-11(12)15(23)10-7-8-10/h3-6,9-10,21H,7-8H2,1-2H3,(H2,18,19,20,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSLKOLYLQSJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NC2=CC=CC=C2C(=O)C3CC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057966 | |

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-15-5 | |

| Record name | Cyclosulfamuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136849-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclosulfamuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136849155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, N-[[[2-(cyclopropylcarbonyl)phenyl]amino]sulfonyl]-N'-(4,6-dimethoxy-2-pyrimidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOSULFAMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES7P65KBV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mode of Action and Target Site Biochemistry

Inhibition of Acetolactate Synthase (ALS) Enzyme Activity

Cyclosulfamuron belongs to the sulfonylurea chemical family, a group of potent herbicides that target ALS. umn.edusourcewatch.org The inhibition of ALS activity by this compound disrupts essential metabolic processes in susceptible plants. herts.ac.ukgoogle.com Studies have shown that this compound is effective in inhibiting ALS activity in various plant species. researchgate.netnih.govnih.gov

Biochemical Pathway Disruption: Branched-Chain Amino Acid Biosynthesis

The primary consequence of ALS inhibition by this compound is the disruption of the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. google.comgoogle.commdpi.com ALS catalyzes the first committed step in the pathway that leads to the formation of these vital amino acids. google.commdpi.com By blocking this initial step, this compound effectively halts the production of valine, leucine, and isoleucine. google.comgoogle.comgoogle.com This depletion of the amino acid pool subsequently inhibits protein synthesis, leading to a cessation of plant growth. google.com

Molecular Interactions at the ALS Active Site

This compound exerts its inhibitory effect by binding to the active site of the ALS enzyme. Molecular docking studies have been conducted to understand the interaction between ALS and sulfonylurea herbicides, including this compound. These studies suggest that this compound binds to ALS through hydrogen and hydrophobic bonds. Specific amino acid residues at the ALS active site, such as Leu183, Thr219, Lys220, Tyr276, Met280, Gly245, Pro281, Arg246, and Arg279, have been identified as interacting sites with this compound. The binding affinity for the interaction between ALS and this compound has been reported to be -7.7 kcal/mol. The binding of this compound to ALS is thought to inhibit the proper binding of Lactyl-ThDP (TDL), a substrate for ALS, thereby perturbing branched-chain amino acid biosynthesis. This inhibition can be competitive or uncompetitive.

Cellular and Physiological Consequences in Susceptible Plants

The inhibition of branched-chain amino acid synthesis by this compound leads to several cellular and physiological consequences in susceptible plants. The lack of essential amino acids disrupts protein synthesis and cell division, which are critical for plant growth and development. herts.ac.ukgoogle.comgoogle.com Visible symptoms in susceptible weeds can include stunted growth, chlorosis (yellowing), necrosis (tissue death), and eventual plant death. google.comnih.gov These effects are particularly pronounced in young, rapidly growing tissues like the shoot and root meristems. google.com Studies have shown that this compound can inhibit rice plant growth, especially in the early growth stages, with a greater inhibitory effect on root elongation compared to shoot growth. researchgate.net

Comparative Studies of ALS Inhibition Across Plant Species

The sensitivity to this compound and the degree of ALS inhibition can vary among different plant species and even among different biotypes within the same species. researchgate.netmdpi.comnih.govnih.gov This differential sensitivity can be influenced by factors such as differences in herbicide absorption, translocation, metabolism, or alterations in the target enzyme (ALS) itself. mdpi.comnih.govtandfonline.com

Research has investigated the response of various rice cultivars to this compound, showing differing levels of growth inhibition and ALS activity inhibition. researchgate.net For example, studies on Oryza sativa cultivars Dongjinbyeo, Hwasungbyeo, and Ilpumbyeo showed varying concentrations required for 50% inhibition of growth and ALS activity. researchgate.net

Interactive Table 1: this compound Inhibition in Rice Cultivars

| Rice Cultivar | Concentration for 50% Growth Inhibition (mg/kg) | Concentration for 50% ALS Activity Inhibition |

| Dongjinbyeo | 6.3 researchgate.net | 42.7 researchgate.net |

| Hwasungbyeo | 9.2 researchgate.net | 32.7 researchgate.net |

| Ilpumbyeo | 146 researchgate.net | researchgate.net |

Resistance to ALS-inhibiting herbicides, including this compound, has been observed in various weed species. nih.govnih.govnih.govweedturf.orgweedscience.org This resistance can be due to target-site mutations in the ALS gene, which lead to an altered ALS enzyme that is less sensitive to the herbicide. nih.govnih.govweedturf.orgresearchgate.net For instance, a Pro197-Leu amino acid substitution in the ALS enzyme has been linked to resistance to sulfonylurea, triazolopyrimidine, and imidazolinone herbicides in Sagittaria trifolia. weedturf.org Similarly, a Pro197His substitution has been associated with cross-resistance to several ALS inhibitors, including this compound, in Scirpus mucronatus. nih.gov Studies on Monochoria vaginalis have identified Val-143-Ile and Val-148-Ile amino acid substitutions in the ALS protein of resistant biotypes, which may contribute to different resistance spectra against ALS inhibitors. mdpi.comnih.gov

Interactive Table 2: Amino Acid Substitutions Conferring Resistance to ALS Inhibitors

| Weed Species | Amino Acid Substitution(s) | Associated Herbicide Resistance Groups | Relevant this compound Resistance | Source |

| Sagittaria trifolia | Pro197-Leu | Sulfonylurea, Triazolopyrimidine, Imidazolinone | High resistance to this compound | weedturf.org |

| Scirpus mucronatus | Pro197His | Sulfonylurea, Imidazolinone, Pyrimidinyloxybenzoates | Cross-resistance to this compound | nih.gov |

| Monochoria vaginalis | Val-143-Ile, Val-148-Ile | Sulfonylurea, Pyrimidinyl(thio)benzoate, Triazolopyrimidine | Cross-resistance to this compound | mdpi.comnih.gov |

These comparative studies highlight the importance of understanding the molecular basis of ALS inhibition and resistance for effective weed management strategies.

Herbicide Resistance Mechanisms and Evolutionary Dynamics

Characterization of Cyclosulfamuron-Resistant Weed Biotypes

Resistance to this compound has been observed in several weed species, particularly in agricultural settings like paddy fields weedturf.org. Resistant biotypes of Sagittaria trifolia have been reported to exhibit high levels of resistance to this compound, with resistance ratios (R/S ratios) of up to 250 compared to susceptible biotypes weedturf.org. Cross-resistance to other ALS-inhibiting herbicides, such as bensulfuron-methyl (B33747), penoxsulam, and imazaquin, has also been documented in this compound-resistant weeds like S. trifolia, Cyperus difformis, and Rotala indica weedturf.orgacs.org. This cross-resistance pattern is often linked to the underlying resistance mechanism, particularly target-site resistance weedturf.org.

Dose-response studies are commonly used to characterize the level of resistance in weed biotypes. For instance, studies on resistant S. trifolia biotypes from tubers showed significantly higher GR50 values (the herbicide rate required for 50% growth reduction) for this compound compared to susceptible biotypes weedturf.org.

| Weed Species | Origin (if specified) | Herbicide | R/S Ratio | Reference |

| Sagittaria trifolia | Tubers | This compound | 250 | weedturf.org |

| Sagittaria trifolia | Tubers | Penoxsulam | 13 | weedturf.org |

| Sagittaria trifolia | Tubers | Imazaquin | 8 | weedturf.org |

| Scirpus mucronatus | Parral, Chile | Bensulfuron-methyl | 1719 | acs.org |

| Scirpus mucronatus | Parral, Chile | This compound | ≫ 1.705 | acs.org |

| Scirpus mucronatus | Parral, Chile | Imazosulfuron | > 1.705 | acs.org |

| Scirpus mucronatus | Parral, Chile | Pyrazosulfuron-ethyl | > 1.705 | acs.org |

| Scirpus mucronatus | Parral, Chile | Ethoxysulfuron | > 1.705 | acs.org |

| Scirpus mucronatus | Parral, Chile | Imazamox (B1671737) | > 1.705* | acs.org |

| Scirpus mucronatus | Parral, Chile | Bispyribac-sodium (B1667525) | 1.705 | acs.org |

*Note: The exact R/S ratios for this compound, imazosulfuron, pyrazosulfuron-ethyl, ethoxysulfuron, and imazamox in Scirpus mucronatus were not explicitly given as numerical values but indicated as significantly higher than for bispyribac-sodium acs.org.

Target-Site Resistance (TSR) Mechanisms

TSR to ALS-inhibiting herbicides typically involves alterations to the ALS enzyme itself, reducing its sensitivity to the herbicide nih.govresearchgate.net. This is frequently caused by point mutations in the ALS gene researchgate.netresearchgate.net.

Identification and Molecular Analysis of ALS Gene Mutations

Point mutations in the ALS gene are a common molecular basis for TSR to this compound and other ALS inhibitors herts.ac.ukwppdb.comacs.orgnih.govwsu.edu. These mutations lead to amino acid substitutions in the ALS enzyme, altering its structure and compromising herbicide binding researchgate.net. Several conserved regions within the ALS enzyme are known mutation hotspots conferring resistance researchgate.netmdpi.com.

Specific amino acid substitutions at position Pro-197 (based on the Arabidopsis thaliana ALS sequence) are frequently associated with resistance to sulfonylurea herbicides, including this compound weedturf.orgacs.orgresearchgate.netmdpi.comresearchgate.net. For example, a Pro197-Leu substitution in the ALS gene was identified in a this compound-resistant biotype of S. trifolia weedturf.org. In Scirpus mucronatus, a Pro197His substitution was found to explain the loss of affinity for ALS-inhibiting herbicides, including this compound acs.org. Other mutations at Pro-197, such as Pro-197-Ser, Pro-197-Ala, Pro-197-Arg, and Pro-197-Thr, have also been reported in various weed species and are linked to resistance to ALS inhibitors researchgate.netresearchgate.netmdpi.comresearchgate.net. Mutations at other sites, including Ala-122, Ala-205, Asp-376, Arg-377, Trp-574, Ser-653, and Gly-654, can also confer resistance to ALS inhibitors, with different mutations often conferring varying levels of resistance and cross-resistance patterns to different ALS herbicide families researchgate.netmdpi.com.

| Amino Acid Position (based on A. thaliana) | Common Substitutions | Associated Herbicide Families | Reference |

| Ala-122 | Ser | Imidazolinones (IMI), Sulfonylureas (SU) | researchgate.netmdpi.com |

| Pro-197 | Ala, Arg, His, Leu, Ser, Thr | Sulfonylureas (SU), Triazolopyrimidines (TP) | weedturf.orgacs.orgresearchgate.netmdpi.comresearchgate.net |

| Ala-205 | Val | Imidazolinones (IMI) | researchgate.netmdpi.com |

| Asp-376 | Glu | Broad-spectrum (across ALS families) | researchgate.net |

| Arg-377 | Asn, Gly, Lys, Trp | Broad-spectrum (across ALS families) | researchgate.netscirp.org |

| Trp-574 | Leu | Broad-spectrum (across ALS families) | researchgate.netscirp.orgmdpi.com |

| Ser-653 | Asn, Thr | Imidazolinones (IMI) | researchgate.netscirp.org |

| Gly-654 | Glu, Arg | Imidazolinones (IMI) | researchgate.netmdpi.com |

Structural Basis of Altered ALS Enzyme Affinity for this compound

Amino acid substitutions resulting from ALS gene mutations can alter the three-dimensional structure of the ALS enzyme, particularly within or near the active site where herbicides bind researchgate.netnih.gov. This structural modification can reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect researchgate.netnih.gov.

Molecular docking studies have been used to investigate the interaction between ALS and sulfonylurea herbicides like this compound . These studies can predict binding sites and the strength of the interaction (binding affinity) . Alterations at key amino acid residues within the binding pocket can lead to weaker binding of the herbicide to the mutated enzyme compared to the wild-type susceptible enzyme nih.gov. For instance, specific amino acid residues like Leu183, Thr219, Lys220, Tyr276, Met280, Gly245, and Pro281 have been implicated in hydrophobic interactions with this compound, while Arg246 and Arg279 may form hydrogen bonds . Mutations at these or nearby sites can disrupt these interactions, reducing the efficacy of the herbicide.

Genetic Inheritance and Allele Frequencies of Resistance Traits

Target-site resistance to ALS inhibitors is often inherited as a dominant or incompletely dominant trait controlled by a single nuclear gene researchgate.netresearchgate.netscialert.net. This means that a single copy of the resistant allele can be sufficient to confer some level of resistance researchgate.netscialert.net. Studies on the genetic inheritance of ALS resistance in various weed species have supported monogenic or, in some cases, polygenic models involving a few loci scialert.netconicet.gov.ar.

The frequency of resistance alleles within a weed population is initially very low pnwhandbooks.org. However, repeated use of herbicides with the same mode of action exerts strong selection pressure, favoring the survival and reproduction of resistant individuals pnwhandbooks.org. This leads to an increase in the frequency of resistance alleles in the population over generations pnwhandbooks.org. Understanding allele frequencies is crucial for predicting the evolution and spread of herbicide resistance k-state.edu.

Non-Target-Site Resistance (NTSR) Mechanisms

NTSR mechanisms involve processes that reduce the amount of active herbicide reaching the target site, without altering the target enzyme itself nih.govwsu.edu. These mechanisms are often more complex and can confer resistance to herbicides with different modes of action nih.gov.

Enhanced Xenobiotic Metabolism as a Resistance Factor

Enhanced herbicide metabolism is a significant NTSR mechanism in many weed species, contributing to resistance to ALS inhibitors, including this compound researchgate.netresearchgate.netnih.govwsu.edu. Resistant plants can detoxify the herbicide more rapidly than susceptible plants by converting it into inactive metabolites wsu.edu. This metabolic detoxification is often mediated by increased activity of enzyme systems such as cytochrome P450 monooxygenases (CYP450s), glutathione (B108866) S-transferases (GSTs), and UDP-glucosyl transferases nih.govnih.gov.

Role of Cytochrome P450 Monooxygenases and Other Enzymes

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes known to play a crucial role in the metabolism and detoxification of various xenobiotics, including herbicides, in plants mdpi.comuwa.edu.au. Enhanced metabolism mediated by P450s is a significant NTSR mechanism against ALS inhibitors mdpi.comnih.gov. Studies have shown that increased P450 activity can lead to a higher rate of herbicide metabolism in resistant plants compared to susceptible ones mdpi.com. For instance, research on Digitaria sanguinalis resistant to the ALS inhibitor nicosulfuron (B1678754) indicated that enhanced metabolism involving P450 enzymes was the primary mechanism of resistance mdpi.com. Pretreatment with malathion, a P450 inhibitor, was shown to reduce the level of nicosulfuron resistance in this species mdpi.com.

Besides P450s, other enzyme families such as glutathione S-transferases (GSTs) and UDP-glycosyltransferases (UDP-GTs) are also implicated in herbicide metabolism-based resistance nih.govmdpi.com. These enzymes can conjugate herbicides with endogenous molecules like glutathione or sugars, rendering them less phytotoxic nih.govfrontiersin.org.

Alterations in Herbicide Uptake, Translocation, and Sequestration

Alterations in the uptake, translocation, and sequestration of herbicides within the plant can also contribute to NTSR nih.govmdpi.com. Reduced absorption through the leaf cuticle or plasma membrane can limit the amount of herbicide entering the plant mdpi.com. Changes in transport proteins can affect the movement of herbicides within plant tissues, preventing them from reaching their target site in sufficient concentrations mdpi.com. Additionally, some plants can sequester herbicides in specific cellular compartments, such as the vacuole or cell wall, effectively removing them from the metabolically active areas where the target enzyme is located nih.govpesticidestewardship.org. While one study on Scirpus mucronatus resistant to bensulfuron-methyl (another sulfonylurea) found that absorption, translocation, and metabolism results did not explain the differences in susceptibility, indicating other mechanisms might be at play, these processes are generally recognized as potential contributors to NTSR researchgate.netnih.gov.

Transcriptomic and Proteomic Signatures of NTSR

Transcriptomic and proteomic analyses provide insights into the changes in gene expression and protein abundance associated with herbicide resistance nih.govbioone.org. These "omics" approaches can help identify genes and proteins involved in NTSR mechanisms, such as enhanced metabolism or altered transport nih.govbioone.org. Studies using RNA sequencing have identified differentially expressed genes related to transmembrane transport and oxidation-reduction activities in herbicide-resistant weed biotypes, even those with known target-site mutations researchgate.net. This suggests that NTSR mechanisms, potentially involving altered transport or metabolic processes, can coexist with TSR researchgate.net. Identifying specific transcriptomic and proteomic signatures can aid in understanding the molecular basis of NTSR and developing diagnostic tools nih.govbioone.org.

Cross-Resistance Patterns to Chemically Diverse ALS Inhibitors

Resistance to this compound, as an ALS inhibitor, often confers cross-resistance to other herbicides within the same mode of action group, even those with different chemical structures weedturf.orgnih.govmdpi.com. This is particularly true for target-site resistance mechanisms, where a single mutation in the ALS enzyme can affect the binding of multiple ALS-inhibiting herbicides weedturf.orgoup.com.

Studies have demonstrated that this compound-resistant weed species can exhibit cross-resistance to other sulfonylureas like bensulfuron-methyl and pyrazosulfuron-ethyl, as well as herbicides from other ALS inhibitor families such as bispyribac-sodium (pyrimidinylthiobenzoate) and imazapyr (B1671738) (imidazolinone) weedturf.orgnih.gov. For example, this compound-resistant Cyperus difformis and Rotala indica have shown cross-resistance to bensulfuron-methyl, bispyribac-sodium, and imazapyr weedturf.org. Another study on Scirpus mucronatus with a Pro197His mutation in the ALS enzyme demonstrated strong cross-resistance to several sulfonylureas, including this compound, and the imidazolinone imazamox, with varying levels of resistance across different chemical groups researchgate.netnih.govacs.org. The level of cross-resistance can vary depending on the specific weed species and the underlying resistance mechanism researchgate.netnih.gov.

The following table illustrates observed cross-resistance patterns in Scirpus mucronatus biotype R1 with a Pro197His mutation, showing resistance ratios (R/S) for various ALS inhibitors:

| Herbicide | Chemical Group | Resistance Ratio (R/S) researchgate.netnih.govacs.org |

| Bensulfuron-methyl | Sulfonylurea | 1719 |

| Imazosulfuron | Sulfonylurea | > 43 |

| This compound | Sulfonylurea | > 43 |

| Pyrazosulfuron-ethyl | Sulfonylurea | > 43 |

| Ethoxysulfuron | Sulfonylurea | > 43 |

| Imazamox | Imidazolinone | > 43 |

| Bispyribac-sodium | Pyrimidinyloxybenzoate | 1.705 |

Note: Resistance ratios are approximate based on ED50 values.

Cross-resistance patterns are crucial for designing effective weed management strategies, as the evolution of resistance to one ALS inhibitor can compromise the efficacy of others weedturf.orgnih.gov.

Ecological and Agronomic Implications of Resistance Evolution

The evolution of resistance to herbicides like this compound has significant ecological and agronomic implications acs.org. Agronomically, resistant weed populations lead to reduced herbicide efficacy, resulting in poor weed control and potential crop yield losses aloki.hu. This necessitates the use of higher herbicide rates, alternative herbicides with different modes of action, or non-chemical control methods, increasing the cost and complexity of weed management aloki.humdpi.com. The repeated reliance on a limited number of herbicide modes of action, such as ALS inhibitors, accelerates the selection for resistant biotypes and can lead to the dominance of naturally tolerant weed species ucanr.edu.

Ecologically, the presence of herbicide-resistant weeds can alter weed community composition and potentially impact biodiversity in agricultural fields and surrounding areas ucanr.edu. The fitness cost associated with herbicide resistance is a subject of ongoing research; theoretically, resistant plants might have reduced competitive ability in the absence of herbicide selection pressure aloki.hu. However, some studies have shown no significant fitness cost associated with certain resistance mechanisms, meaning resistant biotypes can persist in the population even without herbicide application nih.gov. The potential for gene flow of resistance traits from resistant weeds to susceptible populations or even related crop species (where herbicide-resistant crops are cultivated) is another ecological concern ucanr.edu.

Molecular Diagnostics and Surveillance for Resistance Detection

Early detection and monitoring of herbicide resistance are crucial for implementing effective resistance management strategies soybeanresearchinfo.com. Molecular diagnostics offers a faster and more accurate approach compared to traditional whole-plant dose-response assays, which can take several months soybeanresearchinfo.com.

Molecular methods can identify specific resistance mechanisms, such as target-site mutations or the overexpression of genes involved in NTSR soybeanresearchinfo.commdpi.com. Techniques like PCR-based tests and gene sequencing can detect known resistance-conferring mutations in the ALS gene within a few days soybeanresearchinfo.comclpmag.com. For example, sequencing of the ALS gene has been used to identify amino acid substitutions at positions like Pro197 or Trp574, which are commonly associated with resistance to ALS inhibitors oup.commdpi.commdpi.com.

Environmental Fate, Degradation Pathways, and Residue Dynamics

Environmental Dissipation and Persistence Studies

Adsorption and Mobility in Soil Systems

Soil adsorption plays a significant role in the mobility and potential leaching of pesticides. The soil adsorption coefficient (Kd or Koc) is a primary measure of a chemical's mobility in soil. fao.orgchemsafetypro.com A low Kd or Koc value indicates high mobility, increasing the likelihood of leaching to groundwater or runoff to surface water. chemsafetypro.com Cyclosulfamuron is described as having low aqueous solubility and being only slightly mobile based on its chemical properties, suggesting it would not be expected to leach significantly to groundwater. herts.ac.uk Its soil-binding properties are reported to retain it in the upper soil layer, contributing to selectivity in rice paddies. chemicalbook.com Adsorption is generally stronger in soils with higher clay content and organic matter. fao.orgagriculturejournals.czsagrainmag.co.za

Degradation Pathways in Environmental Compartments

Pesticides undergo various degradation processes in the environment, including chemical and biological transformations. fao.org These processes can lead to the breakdown of the parent compound into intermediate substances known as metabolites. fao.org

Hydrolytic Cleavage and Transformation Products

Hydrolysis, the splitting of a compound by reaction with water, is an important degradation pathway for sulfonylurea herbicides. fao.orgresearchgate.net This process can be catalyzed by both acids and bases. researchgate.net Sulfonylurea herbicides, including this compound, are prone to hydrolysis, and this degradation can occur in aqueous solutions. researchgate.net The rate of hydrolysis for sulfonylureas is often pH-dependent, with faster degradation typically observed under acidic conditions. researchgate.netresearchgate.net Hydrolysis of sulfonylureas commonly involves the cleavage of the sulfonylurea bridge, leading to the formation of transformation products. researchgate.netresearchgate.net While specific hydrolytic transformation products for this compound were not detailed in the search results, studies on other sulfonylureas like triflusulfuron-methyl (B1682544) have identified cleavage products resulting from the breaking of the sulfonylurea bridge. researchgate.net

Microbial Biotransformation and Biodegradation Processes

Microorganisms play a vital role in the degradation of pesticide residues in the environment. researchgate.net Microbial biotransformation and biodegradation processes can break down harmful chemicals into less toxic compounds. nmb-journal.comnih.gov Soil harbors a diverse range of microorganisms capable of degrading organic pollutants, and microbial degradation is considered a primary method for soil detoxification for sulfonylurea herbicides. researchgate.netcaister.com Biodegradation in the environment can be influenced by factors such as the presence of oxygen, nutrients, and the size and adaptation of microbial populations. fao.org While the search results highlight the general importance of microbial degradation for sulfonylureas, specific details regarding the microbial biotransformation of this compound were not found.

Photodegradation Kinetics and Mechanisms

Photodegradation, the breakdown of compounds by sunlight, can also contribute to pesticide dissipation. fao.org This process is initiated by the absorption of light by the chemical structure. nih.gov While aqueous photolysis DT50 data for this compound were not available in the search results herts.ac.uk, photodegradation can occur in water and on surfaces. Studies on the photodegradation of other compounds indicate that factors such as pH, the presence of sensitizers, and the intensity and wavelength of light can influence the kinetics and mechanisms. mdpi.comnih.gov Photodegradation mechanisms can involve direct photolysis or indirect reactions mediated by reactive species like hydroxyl radicals. nih.gov

Metabolite Identification and Elucidation in Environmental Samples

The identification and elucidation of metabolites formed during the degradation of this compound in environmental samples are important for understanding its complete environmental fate and potential impact. fao.org Metabolites can have different properties and toxicity compared to the parent compound. fao.orgscispace.com Studies on pesticide degradation often involve isolating and identifying these transformation products using analytical techniques. fao.orgresearchgate.netnih.govscispace.com While the search results mention the detection of herbicide metabolites in environmental samples researchgate.net and the importance of identifying transformation products fao.org, specific metabolites of this compound in environmental matrices were not detailed.

Table 1: Environmental Fate Properties of this compound

| Property | Value/Description | Source |

| Aqueous Solubility | Low | herts.ac.uk |

| Volatility | Volatile | herts.ac.uk |

| Soil Mobility | Slightly mobile; not expected to leach to groundwater | herts.ac.ukchemicalbook.comgoogle.com |

| Persistence | Not generally persistent in soil systems | herts.ac.uk |

| Soil Adsorption | Retained in upper soil layer | chemicalbook.com |

Table 2: Degradation Pathways of this compound

| Pathway | Description | Source |

| Hydrolysis | Prone to hydrolysis; involves cleavage of the sulfonylurea bridge. | researchgate.netresearchgate.net |

| Biodegradation | Subject to microbial degradation in soil. | researchgate.netcaister.com |

| Photodegradation | Can occur in water and on surfaces (specific kinetics not detailed). | fao.org |

Plant Uptake, Translocation, and Metabolism

Plant uptake and translocation of this compound are critical factors influencing its herbicidal efficacy and residue levels in crops. Studies have shown differential absorption and translocation rates in various plant species, including different rice cultivars. For instance, research on rice indicated that the amount of this compound absorbed per seedling and per unit dry weight was higher in a susceptible cultivar (cv. IR 1846) compared to a tolerant one (cv. Chinsurah Boro II). researchgate.net However, the distribution within the plant differed, with the tolerant cultivar showing higher absorption in the root, while the susceptible one had higher absorption in the shoot. researchgate.net The translocation rate from root to shoot was also significantly higher in the susceptible cultivar. researchgate.net

Sulfonylurea herbicides like this compound typically inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine and isoleucine) in plants. researchgate.net Susceptible plants treated with sulfonylureas quickly cease growth, with plant death occurring within 7–21 days following foliar uptake. publications.gc.ca

Metabolism of sulfonylurea herbicides in plants can lead to detoxification, contributing to differential tolerance among species. While specific detailed metabolic pathways for this compound in plants were not extensively found in the search results, studies on other sulfonylureas like chlorsulfuron (B1668881) indicate that metabolism can occur, resulting in polar products and hydrolysis products. unl.edu The extent of metabolism can vary depending on the plant species and the route of uptake. unl.edu The ability of plants to metabolize and compartmentalize herbicides is a key mechanism of resistance. scialert.net

Modeling and Prediction of Environmental Behavior

Modeling and prediction of the environmental behavior of pesticides like this compound are essential for assessing their potential impact on various environmental compartments. These models integrate the physicochemical properties of the compound with environmental factors to simulate processes such as dissipation, leaching, runoff, and uptake by organisms.

This compound has a low aqueous solubility and is considered only slightly mobile based on its chemical properties, suggesting a low potential for leaching to groundwater. herts.ac.uk It is not generally persistent in soil systems. herts.ac.uk Models predicting environmental behavior often consider factors such as soil type, organic matter content, pH, climate, and application method. While specific models for this compound were not detailed in the search results, general approaches to modeling pesticide fate in the environment involve considering factors influencing absorption, degradation, and transport. biorxiv.org Predictive models can utilize molecular descriptors to estimate environmental factors. biorxiv.org

Residue Analysis in Environmental Matrices (Soil, Water, Plant Tissue)

Accurate determination of this compound residues in soil, water, and plant tissue is crucial for environmental monitoring, regulatory compliance, and understanding its persistence and potential exposure risks. Analytical methods have been developed to quantify this compound residues in these matrices.

High-performance liquid chromatography (HPLC) is a commonly used technique for determining this compound residues in soil, water, rice grain, and straw. semanticscholar.orgkstudy.comresearchgate.net These methods typically involve extraction of the residue from the matrix, followed by clean-up steps to remove interfering substances before HPLC analysis. kstudy.com

Sample preparation is a critical step in residue analysis. For plant tissue analysis, steps typically include cleaning the tissue to remove surface contaminants, drying the sample to stop enzymatic activity, grinding the dried tissue to a fine powder, and storing it appropriately before analysis. funaab.edu.ng Various methods are employed for the destruction of organic matter in plant tissue, such as wet ashing or dry ashing, before elemental analysis. funaab.edu.ng

Modern multiresidue pesticide analysis often utilizes techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their sensitivity and selectivity. mdpi.com These methods allow for the simultaneous analysis of multiple pesticides in complex matrices like soil and plant samples. mdpi.com Extraction techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) coupled with dispersive solid-phase extraction (dSPE) are frequently employed for sample clean-up in multiresidue analysis. mdpi.com Method validation, including linearity and recovery studies, is essential to ensure the accuracy and reliability of the analytical results. mdpi.comnih.gov

Ecotoxicological Risk Assessment and Non Target Organism Impact

Aquatic Ecotoxicology

Aquatic ecosystems are susceptible to herbicide contamination through various pathways, including surface runoff and groundwater contamination. researchgate.net Herbicides can significantly impact the species composition and community structure of aquatic primary producers. nih.govjst.go.jp

Sensitivity of Aquatic Primary Producers (Algae, Aquatic Plants)

Aquatic primary producers, such as algae and aquatic plants, are generally sensitive to herbicides due to their mode of action, which often targets processes like photosynthesis or amino acid synthesis. Cyclosulfamuron's mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants, bacteria, algae, and fungi.

Studies have investigated the relative sensitivity of different aquatic primary producers to this compound. Research using a high-throughput microplate-based toxicity assay found that the aquatic plant Lemna minor (duckweed) was particularly sensitive to this compound compared to several species of algae. nih.govjst.go.jpnih.govresearchgate.net This highlights that sensitivity can vary significantly among different species of primary producers, and a single algal species may not represent the sensitivity of the entire primary producer assemblage. nih.govjst.go.jpresearchgate.net Therefore, multispecies toxicity data for aquatic plants and algae are considered essential for a comprehensive ecological risk assessment of herbicides. nih.govjst.go.jpresearchgate.net

Based on available data, the acute 7-day EC₅₀ for biomass growth in Lemna gibba exposed to this compound was reported as 0.00091 mg l⁻¹. herts.ac.uk

Effects on Aquatic Invertebrates and Vertebrates

This compound is considered moderately toxic to most aquatic species, including invertebrates and fish. herts.ac.ukwppdb.comesslabshop.com Acute toxicity tests are typically conducted for standard species such as daphnids (Daphnia magna) and fish (Cyprinus carpio) to determine effect concentrations like EC₅₀ or LC₅₀. jst.go.jp

While specific detailed data on the effects of this compound on a wide range of aquatic invertebrates and vertebrates were not extensively detailed in the provided snippets beyond the general moderate toxicity classification, the importance of considering the sensitivity of different aquatic organisms in risk assessment is emphasized. For instance, studies on other pesticides like neonicotinoids have shown significant variations in sensitivity among aquatic invertebrates, with some groups like mayflies, caddisflies, and dipterans being more sensitive than others like Daphnia magna. researchgate.net

Available data indicates that the acute 96-hour LC₅₀ for temperate freshwater fish (Oncorhynchus mykiss) exposed to this compound is 0.248 mg l⁻¹. pic.int

Species Sensitivity Distribution (SSD) Analysis and Probabilistic Risk Assessment

Species Sensitivity Distribution (SSD) analysis is a key concept for higher-tier ecological effect assessment, used to describe the variation in sensitivity to environmental contaminants among different species. nih.govecoshape.org By fitting toxicity data (EC₅₀ or LC₅₀ values) from multiple species to a statistical distribution (often log-normal), SSDs can be used to estimate hazardous concentrations that protect a certain percentage of species in a community, such as the 5th percentile hazardous concentration (HC₅). nih.govecoshape.org HC₅ values are used in various regulatory frameworks to derive threshold concentrations for environmental protection. nih.govecoshape.org

Probabilistic risk assessment integrates information on the distribution of species sensitivity (SSD) with the distribution of environmental exposure concentrations to estimate the probability of adverse effects on aquatic communities. While the provided snippets mention the application of SSD analysis in ecological risk assessment for pesticides in general, and list this compound in a table related to SSD analysis for pesticides in Japanese paddy fields, specific detailed SSD curves or probabilistic risk assessment results solely for this compound were not available. jst.go.jpnih.gov The variability of toxicity values can be significant among species, and this variation is often specific to the mode of action of the pesticide. nih.govnih.gov

Microcosm and Mesocosm Experimental Designs for Ecological Effects

Microcosm and mesocosm studies are semi-field experimental designs that provide more realistic assessments of the ecological effects of pesticides compared to single-species laboratory toxicity tests. jst.go.jp These experimental systems simulate natural aquatic environments to varying degrees and allow for the study of effects on community structure and ecological processes. jst.go.jp

These types of studies can help validate the protectiveness of predicted no-effect concentrations (PNECs), such as those derived from SSDs based on acute toxicity data, under more environmentally relevant conditions, including single short-term exposures. jst.go.jp While the importance and use of microcosm/mesocosm studies in ecological risk assessment for aquatic ecosystems are highlighted, specific research findings from microcosm or mesocosm experiments conducted with this compound were not detailed in the provided search results. jst.go.jp

Terrestrial Ecotoxicology

The impact of this compound on non-target organisms in terrestrial environments, particularly soil organisms, is also a component of its ecotoxicological assessment.

Impact on Soil Organisms (e.g., Earthworms)

Soil organisms, including earthworms and microorganisms, play crucial roles in soil health and ecosystem functioning. Pesticides introduced into the soil environment can potentially affect these organisms. This compound is described as moderately toxic to earthworms. herts.ac.ukwppdb.comesslabshop.com

Risk assessment for soil organisms like earthworms often involves evaluating the toxicity-to-exposure ratio (TER). bayer.comfao.org Regulatory frameworks often specify acceptability criteria based on acute and chronic toxicity to earthworms, such as minimum TER values. bayer.comfao.org For example, in some regulations, an acute toxicity/exposure ratio for earthworms less than 10 or a long-term toxicity/exposure ratio less than 5 may indicate an unacceptable risk. fao.org Data on earthworm toxicity is required for risk assessment in some regions, with assessment factors applied to LC₅₀ (acute) and NOEC (chronic) values. fao.org

While this compound is noted as moderately toxic to earthworms herts.ac.ukwppdb.comesslabshop.com, specific detailed toxicity data (e.g., LC₅₀ or NOEC values for earthworms) were not explicitly provided in the search results. The potential impact on soil microorganisms is also considered in risk assessment, often by assessing the effect on processes like nitrogen and carbon mineralization. fao.orgusda.gov Some sulfonylurea herbicides have been shown to potentially alter the composition of soil microorganisms or cause transient decreases in processes like nitrification, although effects can depend on application rates and soil properties. usda.gov

Effects on Terrestrial Arthropods (e.g., Pollinators) and Birds

This compound, a herbicide used in cereal and rice cultivation, has been identified as moderately toxic to certain terrestrial non-target organisms, including birds and honeybees. herts.ac.uk The impact of pesticides on terrestrial arthropods, such as pollinators, can extend beyond direct toxicity to include indirect effects. researchgate.net For instance, the use of herbicides can lead to a reduction in the availability of food resources, such as flowering plants, which are crucial for pollinators. researchgate.netipbes.net While research exists on the effects of pesticides like neonicotinoids on managed and wild pollinators, there is noted limited research concerning the effects on other pollinators, including birds. ipbes.net

Assessment of Potential for Bioaccumulation and Biomagnification

The assessment of a chemical's potential for bioaccumulation and biomagnification is a critical component of ecotoxicological risk assessment. Bioaccumulation refers to the accumulation of a substance in an organism over time, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.org this compound has been indicated to have a high potential to bioaccumulate. herts.ac.uk

Several factors influence the potential for bioaccumulation, including a substance's persistence, toxicity, metabolism, and lipophilicity, often estimated by the octanol-water partition coefficient (log Kow). ecetoc.orgmdpi.com Substances characterized by high persistence, toxicity, negligible metabolism, and a log Kow typically between 5 and 8 may raise concern regarding bioaccumulation when widely dispersed in the environment. ecetoc.org Although specific quantitative data on this compound's log Kow is not detailed in the provided snippets, its low aqueous solubility and volatility herts.ac.uk are properties relevant to its environmental fate and potential for accumulation in tissues. Bioaccumulation is assessed in aquatic animals for chemical registration, and while laboratory studies on fish bioaccumulation are commonly used, field data can offer valuable supplementary information for regulators. researchgate.net

Regulatory Ecotoxicological Frameworks and Data Gaps in Research

Environmental risk assessments (ERA) are conducted within regulatory frameworks to evaluate the potential for unintended exposure of plant protection products to non-target organisms. spraydriftmitigation.infoeuropa.eu In the European Union, the European Commission is responsible for the approval of active substances in plant protection products, with the European Food Safety Authority (EFSA) conducting peer reviews of their safety, including the environmental risk assessment. europa.eu This process typically involves steps such as hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eu

Regulatory ecotoxicology requires comprehensive documentation, often involving standardized ecotoxicological tests. dhigroup.com However, a lack of ecotoxicological data for substances in the marketplace is a recognized issue. nih.gov To address these data gaps, various approaches are employed, including data gap analysis, integrated testing strategies, and the use of non-testing methods such as Quantitative Structure-Activity Relationships (QSAR) models and read-across based on chemicals with similar modes of action or within the same chemical class. dhigroup.comnih.govbluefrogscientific.comnih.gov

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating cyclosulfamuron from interfering substances present in samples before detection and quantification. This separation step is essential due to the complex nature of environmental and biological matrices.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound residues in various matrices, including soil, water, rice grain, and straw. researchgate.netsemanticscholar.orgkstudy.com HPLC methods typically involve the extraction of this compound using appropriate solvents, such as aqueous/acetone or acetone/methanol mixtures, depending on the sample matrix. researchgate.netsemanticscholar.orgkstudy.com

Reverse phase (RP) HPLC methods with simple conditions, often utilizing a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid, have been developed for this compound analysis. sielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.com Smaller particle size columns (e.g., 3 µm) can be employed for faster Ultra-High Performance Liquid Chromatography (UPLC) applications. sielc.com These liquid chromatography methods are scalable and can be used for isolating impurities in preparative separations and are also suitable for pharmacokinetics studies. sielc.com

HPLC with ultraviolet absorption detection has been used for the determination of this compound residues. semanticscholar.orgkstudy.com The sample preparation often involves extraction followed by cleanup steps to remove interfering co-extractives prior to HPLC analysis. researchgate.net

Gas Chromatography (GC) for Specific Volatile Metabolites

While HPLC is commonly used for this compound itself due to its relatively low volatility, Gas Chromatography (GC) is a powerful technique for the analysis of more volatile compounds, including potential volatile metabolites of this compound. GC is often coupled with Mass Spectrometry (GC-MS) for the identification and quantification of these compounds. frontlinegenomics.commdpi.comunav.edu Although direct GC analysis of this compound might require derivatization due to its structure, GC-MS is a standard technique in pesticide analysis and metabolomics for volatile or semi-volatile analytes. frontlinegenomics.commdpi.comunav.eduacs.org

Mass Spectrometry (MS) Based Approaches

Mass Spectrometry (MS) provides highly sensitive and selective detection and identification capabilities, making it an indispensable tool in this compound research and monitoring, particularly when coupled with chromatographic separation.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the trace analysis of this compound in various complex matrices, including environmental water and food products like cereals (wheat, rice, and corn) and soybeans. glsciences.comshimadzu.comshimadzu.comlcms.cznih.govscielo.brthermofisher.com This technique offers high sensitivity, precision, and reliability for determining this compound residues at very low concentrations. nih.gov

LC-MS/MS methods often utilize electrospray ionization (ESI) in positive ion mode and operate in Multiple Reaction Monitoring (MRM) mode for targeted analysis. glsciences.comlcms.czthermofisher.comeurl-pesticides.eulcms.czsigmaaldrich.com MRM involves monitoring specific precursor-product ion transitions characteristic of this compound, providing high selectivity and minimizing matrix interference. glsciences.comshimadzu.comlcms.czthermofisher.comeurl-pesticides.eulcms.czsigmaaldrich.com Optimized MRM transitions and collision energies are crucial for sensitive and accurate quantification. shimadzu.com

Studies have demonstrated the effectiveness of LC-MS/MS for the simultaneous analysis of this compound along with other pesticides in various sample types. glsciences.comshimadzu.comshimadzu.comlcms.cznih.govscielo.brthermofisher.com For instance, LC-MS/MS has been successfully applied to analyze this compound in golf course pesticides and in multi-residue methods for agricultural products after sample preparation techniques like QuEChERS. shimadzu.comlcms.czscielo.br

Research findings highlight the low limits of detection (LODs) and quantification (LOQs) achievable with LC-MS/MS for this compound in different matrices. For example, a method for sulfonylurea herbicides in cereals, including this compound, reported LODs between 0.043 and 0.23 μg kg⁻¹ and LOQs between 0.14 and 0.77 μg kg⁻¹. nih.gov Another study on pesticides in rice grains using QuEChERS and LC-MS/MS also demonstrated adequate performance for monitoring this compound at concentrations significantly lower than established maximum residue limits. scielo.br

Table 1 provides example MRM transitions and retention times for this compound as reported in LC-MS/MS applications. glsciences.comlcms.czthermofisher.comeurl-pesticides.eu

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used for determining the exact molecular masses of compounds, which is essential for the accurate identification of this compound and its metabolites. measurlabs.comuni-rostock.de Unlike low-resolution MS, HRMS can differentiate between ions with very close nominal masses but different elemental compositions, providing a high level of confidence in metabolite identification. uni-rostock.de

When coupled with liquid chromatography (LC-HRMS), this technique allows for the screening and identification of a large number of pesticides and their transformation products, including potential metabolites of this compound, in complex environmental samples like water. nih.gov Detection and identification criteria in HRMS typically involve high mass accuracy, characteristic fragmentation patterns, and comparison of retention times with reference standards or using retention time prediction models. nih.gov HRMS is particularly valuable in untargeted metabolomics studies where the full range of metabolites is unknown. frontlinegenomics.comnih.gov

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) for Enhanced Sensitivity

Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is an effective tool for the high-throughput analysis of low-molecular-weight compounds, including sulfonylurea herbicides like this compound. referencecitationanalysis.comnih.govresearchgate.netresearchgate.net Matrix-free LDI-MS, which does not require the application of a matrix material, offers advantages such as reduced background interference and enhanced sensitivity for certain analytes. referencecitationanalysis.comnih.govresearchgate.netresearchgate.net

Recent research has explored the use of novel substrates, such as nanostructured organosilica films, to enhance the sensitivity of LDI-MS for detecting this compound. nih.govresearchgate.netresearchgate.net These fabricated films, particularly those with fluoroalkyl groups and nanostructures, have demonstrated sensitive detection of this compound at very low concentrations, such as 1 fmol μL⁻¹. nih.govresearchgate.netresearchgate.net The applicability of these LDI-MS methods has been confirmed by successful recovery of this compound from spiked plant samples. nih.govresearchgate.netresearchgate.net LDI-MS, especially when coupled with HRMS (LDI-HR-MS), also shows promise for live single-cell analysis, allowing for the investigation of cellular metabolites with minimal sample disturbance. frontiersin.org

Table 1: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Value(s) | Source(s) |

| Precursor Ion (m/z) | 422.05, 422.112, 421.1056, 422.2 | lcms.czthermofisher.comeurl-pesticides.eu |

| Product Ion 1 (m/z) | 261.05, 260.917, 261.1 | lcms.czthermofisher.comeurl-pesticides.eu |

| Product Ion 2 (m/z) | 198.857, 217.845, 78, 218.1 | glsciences.comthermofisher.comeurl-pesticides.eu |

| Retention Time (min) | 9.3, 6.33 | glsciences.comthermofisher.com |

| Ionization Mode | Positive ESI | lcms.czthermofisher.com |

| Collision Energy (eV) | 46 (for 261.1), 15 (for 261.1), 30 (for 218.1) | eurl-pesticides.eu |

Electrochemical and Immunochemical Detection Methods

Electrochemical and immunochemical methods offer promising alternatives for the detection of this compound, providing advantages such as potentially lower cost, portability, and rapid analysis compared to traditional chromatographic techniques. electrochemsci.orgpsu.edu

Voltammetry is an electrochemical technique that measures the current response of an analyte as the potential applied to a working electrode is varied. electrochemsci.orgtandfonline.com This technique can be used for the quantitative analysis of electroactive compounds like this compound. electrochemsci.orggazi.edu.tr

Studies have investigated the voltammetric behavior of this compound. Square wave stripping voltammetry (SWSV) has been applied for the determination of this compound. electrochemsci.orggazi.edu.trgazi.edu.tr This method involves an accumulation step where the analyte is deposited onto the electrode surface, followed by a stripping step where the accumulated analyte is oxidized or reduced, producing a measurable current peak. electrochemsci.org The peak current is proportional to the concentration of the analyte.

Research on the voltammetric determination of this compound has shown that the compound can be reduced on a static mercury drop electrode (SMDE), yielding a well-defined peak within a specific pH range. gazi.edu.tr The peak potential has been observed to shift to more negative values with increasing pH. gazi.edu.tr Optimized experimental parameters, such as frequency, amplitude, and staircase step, are crucial for achieving sensitive and reproducible results in square wave voltammetry. gazi.edu.tr The applicability of square wave voltammetry associated with SWSV for this compound determination has been demonstrated as a suitable analytical methodology offering ease of application, high reproducibility, low detection limits, accuracy, and selectivity. electrochemsci.org

An example of a voltammetric study on this compound is presented below:

| Technique | Electrode Type | pH Range Studied | Peak Potential (vs. Ag/AgCl) | Linear Range (µg L⁻¹) | Detection Limit (µg L⁻¹) | Reference |

| Square Wave Stripping Voltammetry (SWSV) | Static Mercury Drop Electrode | 3.0-7.0 | -1348 mV (at pH 6.0) | 10-350 | 3.5 | gazi.edu.tr |

The square wave voltammetric method has shown good recovery and low relative standard deviation (RSD) in spiked soil samples, indicating high accuracy and precision. gazi.edu.tr Voltammetric techniques offer advantages such as low cost and the possibility of analysis without extensive extraction or pre-treatment in some cases. psu.edu

Enzyme-Linked Immunosorbent Assay (ELISA) is an immunochemical technique widely used for the screening of various compounds, including pesticides, due to its high sensitivity and specificity based on the interaction between antibodies and antigens. researchgate.netpsu.edu Immunoassays are being developed as rapid and simple alternatives for analyzing a large number of samples. psu.edu

While general principles of ELISA for small molecules are well-established, specific details regarding ELISA development for this compound can be found in research focusing on immunochemical methods for pesticide detection. researchgate.netpsu.eduresearchgate.net The principle of immunoassays for small molecule compounds often involves competitive binding formats. researchgate.netresearchgate.net

Research has explored the development of immunoassays for sulfonylurea herbicides, the class to which this compound belongs. acs.org Immunoaffinity extraction, which utilizes antibodies, has been coupled with techniques like liquid chromatography for the determination of sulfonylureas in water and food samples. acs.org The capacity of these immunoaffinity supports has been correlated with the affinity of the antibodies to individual sulfonylurea compounds. acs.org

ELISA methods have been applied for the detection of other sulfonylurea herbicides, demonstrating the potential for this approach for this compound as well. acs.org The development of sensitive and selective immunoassays for small molecules like this compound requires the production of high-specificity and affinity antibodies. researchgate.net

Voltammetric Techniques for Quantitative Analysis

Innovative Sample Preparation and Extraction Strategies

Effective sample preparation and extraction are crucial steps in the analytical workflow for determining this compound in complex matrices such as soil, water, and biological samples. These steps aim to isolate and concentrate the analyte while removing interfering substances. fishersci.pt

Various extraction techniques are employed depending on the matrix and the analytical technique to be used. For this compound residues in soil and rice samples, extraction with aqueous/acetone and acetone/methanol mixtures has been reported. researchgate.net

The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method is a popular sample preparation approach for pesticide multiresidue analysis in food and agricultural samples. fishersci.ptsigmaaldrich.comchromatographyonline.com This technique typically involves solvent extraction using acetonitrile, ethyl acetate, or acetone, followed by partitioning with salts and a clean-up step using dispersive solid-phase extraction (d-SPE). fishersci.ptchromatographyonline.com While QuEChERS is widely used for pesticides, its specific application details for this compound in different matrices would be found in dedicated method development studies.

Solid-phase extraction (SPE) is another common technique used to isolate analytes from a sample matrix. fishersci.ptspazioweb.it It involves the partitioning of compounds between a solution and a solid stationary phase. fishersci.pt SPE can be used to capture the analyte or remove interferences. fishersci.pt Immunoaffinity extraction, a type of SPE utilizing antibodies, has been successfully applied for the enrichment of sulfonylurea herbicides from water and food samples. acs.org

Innovative approaches in sample preparation aim to minimize steps, reduce solvent consumption, and improve efficiency, reproducibility, and accuracy. fishersci.ptchromatographyonline.com The choice of extraction solvent and clean-up procedure depends on the chemical properties of this compound and the nature of the matrix.

Method Validation, Inter-laboratory Comparison, and Quality Control in Research

Ensuring the reliability and accuracy of analytical results for this compound requires rigorous method validation, participation in inter-laboratory comparisons, and the implementation of robust quality control measures. solubilityofthings.com

Method validation is a process that evaluates an analytical procedure to confirm its suitability for its intended purpose. solubilityofthings.comeurl-pesticides.eu This typically involves assessing parameters such as mean recovery, repeatability, and reproducibility. eurl-pesticides.eu For this compound analysis, method validation would involve analyzing spiked samples at various concentration levels to determine the method's accuracy and precision. eurl-pesticides.euresearchgate.net

Inter-laboratory comparisons (ILCs), also known as proficiency testing or collaborative method validation studies, are organized to assess the performance of laboratories and evaluate the performance of analytical methods. europa.euctc-n.orgeurachem.orgeuropa.eu Participation in ILCs is often required for accredited laboratories to demonstrate their technical competence and ensure the comparability of results. europa.eueurachem.org While specific ILC data for this compound were not detailed in the search results, the principle of ILCs applies to the analysis of such compounds to ensure data quality across different laboratories. europa.eudemarcheiso17025.com

Quality control (QC) in analytical chemistry involves operational techniques and activities used to monitor and maintain the quality of the analytical process. solubilityofthings.comepa.gov QC practices include the analysis of control samples, tracking QC parameters, and reviewing results for acceptability and trends. epa.gov For this compound analysis, QC measures would involve analyzing method blanks, calibration checks, and spiked samples to assess potential contamination, instrument performance, and method accuracy. epa.gov Implementing a robust QC program is essential for safeguarding the integrity of analytical methods and ensuring that laboratories produce accurate and reproducible results for this compound research and monitoring. solubilityofthings.comepa.gov

Synthetic Chemistry and Biosynthetic Pathway Research

Synthetic Routes and Derivative Synthesis of Cyclosulfamuron Analogues

This compound is a synthetic compound, and its production involves specific chemical reactions. One reported synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine (B117758) with chlorosulfonylisocyanate (CSI) in the presence of 2-aminophenyl cyclopropyl (B3062369) ketone and triethylamine, yielding the herbicide with a reported efficiency of 70%. chemicalbook.com The synthesis of this compound and its intermediate products has been documented in the literature since at least 2005. chemicalbook.com

Sulfamoyl ureas, the class of compounds to which this compound belongs, can also be accessed through the reaction of hexafluoroisopropyl N-fluorosulfonyl carbamate (B1207046) (HFC) with amines. thieme-connect.comthieme-connect.com Unlike CSI and fluorosulfonyl isocyanate (FSI), which are corrosive and moisture-sensitive liquids, HFC is a stable solid at bench conditions, offering a more convenient synthetic route for sulfamoyl ureas under ambient conditions. thieme-connect.comthieme-connect.comresearchgate.net The synthesis of HFC involves mixing hexafluoroisopropyl alcohol (HFIP) and FSI. thieme-connect.comthieme-connect.com

The synthesis of analogous sulfonylurea herbicides, while not specifically detailing this compound derivatives in all cases, often involves the reaction of a sulfonyl isocyanate or a related sulfonyl halide with an amine or a pyrimidine (B1678525) derivative. thieme-connect.comresearchgate.netgoogle.com The core structure of sulfonylureas includes an aromatic ring linked to a sulfonyl urea (B33335) bridge, which is then attached to a heterocyclic ring. Modifications to these rings and the bridge structure are common strategies in synthesizing analogues to explore new herbicidal properties or improve existing ones.

Enzymatic Synthesis and Biocatalytic Applications in this compound Metabolism

While this compound itself is synthetically produced, enzymatic processes play a significant role in its metabolism and degradation in biological and environmental systems. Enzymes, particularly those involved in detoxification pathways, can catalyze transformations of this compound.

Plant UDP-glycosyltransferases (UGTs), for instance, are known to participate in the detoxification of various xenobiotics, including some herbicides, by conjugating them with sugar groups. mdpi.com This glycosylation can alter the compound's solubility, mobility, and biological activity, facilitating its sequestration or further degradation. While the direct enzymatic synthesis of this compound is not a primary focus, understanding the enzymatic transformations it undergoes in plants and microorganisms is vital for comprehending its fate and persistence.

Enzymes are also being explored for their potential in detoxifying herbicides. google.comgoogle.com For example, hydrolases are a broad category of enzymes capable of breaking down various chemical bonds found in pesticides, including ester, peptide, and carbon-halide bonds, which could be relevant in the degradation of certain herbicide structures. biologynotesonline.com Oxidoreductases and mixed function oxidases (MFO) are also involved in pesticide biodegradation through reactions like oxidation and dehydrogenation. biologynotesonline.com

Computational Design of Novel Metabolic and Degradation Pathways

Computational methods are increasingly applied to predict and design metabolic and degradation pathways for chemical compounds, including herbicides. These in silico approaches can help elucidate how this compound might be metabolized or degraded in different organisms or environments and can aid in the design of enzymes or microbes with enhanced degradation capabilities.

Software applications exist that predict plausible microbial degradation pathways based on known biotransformation rules derived from databases and scientific literature. ethz.ch These tools analyze the chemical structure of a compound and apply a set of enzymatic and non-enzymatic reactions to propose potential breakdown routes. ethz.ch

Computational frameworks are also being developed for metabolic engineering, aiming to identify strategies for optimizing the production or degradation of specific metabolites. biorxiv.org While often applied to the biosynthesis of valuable compounds, these methods can, in principle, be adapted to design organisms or enzymatic systems capable of degrading recalcitrant compounds like herbicides. This involves analyzing metabolic networks and identifying genetic interventions (e.g., enzyme overexpression or deletion) that could lead to desired metabolic outcomes. biorxiv.orgfrontiersin.org

Furthermore, computational methods are used in fragment-based ligand design, which can be relevant for designing molecules that interact with enzymes involved in herbicide metabolism or degradation. nih.gov This involves identifying small chemical fragments that bind to a target enzyme and computationally linking or growing these fragments to design novel inhibitors or substrates. nih.gov

Metabolomics and Flux Analysis for Understanding Biosynthesis and Degradation

Metabolomics and flux analysis are powerful techniques used to study the complete set of metabolites within a biological system and the rates of metabolic reactions, respectively. These approaches can provide insights into how organisms process this compound.

Metabolomics involves the large-scale analysis of endogenous metabolites and can be used to identify and quantify the breakdown products of this compound in plants, soil, or microorganisms. researchgate.netmetabolomicsworkbench.orgfujifilm.comfujifilm.comfujifilm.com Techniques like ultrahigh performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) are commonly employed in metabolomics studies for the detection and identification of herbicide residues and their metabolites. researchgate.net

Flux analysis, often performed using computational modeling alongside experimental data, helps in understanding the flow of metabolites through metabolic pathways. biorxiv.orgfrontiersin.org By measuring the concentrations of metabolites and the activity of enzymes, researchers can infer the rates of reactions involved in the uptake, transformation, and degradation of this compound. This can reveal the primary routes of metabolism and identify potential bottlenecks or key enzymes in the degradation pathway.

The combination of metabolomics and flux analysis can provide a comprehensive picture of how this compound is processed by a biological system, aiding in the identification of detoxification mechanisms and the development of strategies for bioremediation.

Agronomic Performance and Crop Herbicide Interactions

Crop Tolerance and Selectivity Mechanisms

Cyclosulfamuron, like other sulfonylurea herbicides, primarily acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). kenso.com.auresearchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS disrupts protein synthesis and ultimately leads to the cessation of plant cell growth and division, resulting in weed death. kenso.com.au

Crop tolerance to sulfonylurea herbicides, including this compound, is primarily attributed to differential metabolism. kenso.com.auresearchgate.net Tolerant crops possess the ability to rapidly detoxify the herbicide into inactive or less active compounds through metabolic processes, often involving hydroxylation and glycosylation. kenso.com.au This rapid deactivation prevents the herbicide from accumulating at phytotoxic levels at the site of action (ALS enzyme). Another contributing factor to selectivity can be the differential rate of translocation of the herbicide within the plant, with slower movement to the growing regions in tolerant species compared to susceptible weeds. kenso.com.auresearchgate.net

For rice specifically, selectivity to this compound is achieved through a combination of factors. These include the rapid metabolic degradation of the herbicide within rice shoots, the method of seedling placement during transplanting, and the soil-binding properties of the compound, which tend to retain this compound in the upper soil layer of paddy fields. chemicalbook.com While generally safe for target crops, some studies have noted a minor disadvantage of this compound potentially decreasing rice plant growth, particularly in the early growth stages. researchgate.net Minimizing this early suppression while maintaining weed control efficacy is an important consideration for its introduction and use in rice cultivation. researchgate.net

Factors Influencing Herbicidal Efficacy in Field Conditions

The efficacy of this compound in field conditions is subject to influence from a variety of environmental and plant-specific factors, consistent with the behavior of many herbicides. These factors can impact the herbicide's absorption, translocation, metabolism, and ultimately, its ability to control target weeds.

Key factors influencing herbicide performance in the field include:

Environmental Conditions: Temperature, humidity, and rainfall can significantly affect herbicide absorption and translocation in target weeds, as well as its breakdown in the environment. herts.ac.ukkenso.com.au Extremes in temperature (cold or heat) and lack of moisture can stress weeds, making them harder to control with standard herbicide rates. herts.ac.ukawsjournal.org

Weed Factors: The size and growth stage of target weeds are critical. Many herbicides, including ALS inhibitors, are most effective on small, actively growing weeds. kenso.com.au Stressed weeds, whether due to moisture deficit, nutrient deficiencies, or other factors, can have thicker cuticles and reduced metabolic activity, hindering herbicide uptake and translocation. herts.ac.ukawsjournal.org

Soil Conditions: For herbicides with soil activity, such as this compound which has soil-binding properties, soil moisture, organic matter content, and pH can impact herbicide availability, absorption by plant roots, and degradation in the soil. chemicalbook.comkenso.com.augoogle.com Soil texture and structure also affect herbicide movement in the soil profile. kenso.com.au

Water Quality: The quality of water used for spraying can affect the effectiveness of herbicide solutions or suspensions. herts.ac.ukawsjournal.org

While specific detailed research findings or data tables on this compound's efficacy under varying field conditions were not extensively available in the search results, the general principles for herbicide performance apply. Optimizing application timing relative to weed growth stage and environmental conditions is crucial for maximizing this compound's efficacy.

Integration into Sustainable Weed Management Systems

Integrated Weed Management (IWM) is recognized as a sustainable approach that combines multiple weed control methods to reduce reliance on single tactics, particularly chemical herbicides, and to mitigate issues like herbicide resistance. google.comscielo.brgrowiwm.orgnsw.gov.au this compound can play a role within IWM programs, especially in crops where it provides effective control of key weed species.